REACTION_SMILES
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[C:71]([N:72]([CH3:73])[CH3:74])(=[O:75])[CH3:76].[CH3:61][O:62][NH2:63].[CH3:64][CH2:65][N:66]([CH2:67][CH3:68])[CH2:69][CH3:70].[Cl:50][C:51](=[O:52])[O:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1.[ClH:60].[NH2:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([CH2:34][N:35]([CH3:36])[CH2:37][c:38]3[cH:39][cH:40][cH:41][cH:42][cH:43]3)[c:10]3[c:11]([n:12]([CH2:24][c:25]4[c:26]([F:32])[cH:27][cH:28][cH:29][c:30]4[F:31])[c:13](=[O:23])[n:14](-[c:17]4[cH:18][cH:19][cH:20][cH:21][cH:22]4)[c:15]3=[O:16])[s:33]2)[cH:6][cH:7]1.[OH2:77].[cH:44]1[cH:45][cH:46][n:47][cH:48][cH:49]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([CH2:34][N:35]([CH3:36])[CH2:37][c:38]3[cH:39][cH:40][cH:41][cH:42][cH:43]3)[c:10]3[c:11]([n:12]([CH2:24][c:25]4[c:26]([F:32])[cH:27][cH:28][cH:29][c:30]4[F:31])[c:13](=[O:23])[n:14](-[c:17]4[cH:18][cH:19][cH:20][cH:21][cH:22]4)[c:15]3=[O:16])[s:33]2)[cH:6][cH:7]1)[C:51](=[O:52])[NH:63][O:62][CH3:61]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CN(Cc1ccccc1)Cc1c(-c2ccc(N)cc2)sc2c1c(=O)n(-c1ccccc1)c(=O)n2Cc1c(F)cccc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(Cc1ccccc1)Cc1c(-c2ccc(N)cc2)sc2c1c(=O)n(-c1ccccc1)c(=O)n2Cc1c(F)cccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CONC(=O)Nc1ccc(-c2sc3c(c2CN(C)Cc2ccccc2)c(=O)n(-c2ccccc2)c(=O)n3Cc2c(F)cccc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |